4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one (also known as 4-ATP) is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound containing a thiadiazole ring and a pyrrolidine ring, with an amine group and an alkyl group attached. 4-ATP is a versatile compound that has been used in biochemical, physiological, and other scientific studies.
Scientific Research Applications
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives, including the structure of interest, have been extensively studied for their diverse pharmacological activities. These compounds are recognized for their broad pharmacological potential, with applications in antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral therapies. The presence of the 1,3,4-thiadiazole moiety is a key pharmacophore, contributing to a compound's ability to interact effectively with various enzymes and receptors. This interaction often involves hydrogen bonding, enhancing the pharmacological activity of these derivatives. The 1,3,4-thiadiazole scaffold's ability for chemical modification further underscores its significance in medicinal chemistry, offering a versatile platform for developing new drug-like molecules with enhanced efficacy and specificity (Lelyukh, 2019).
Role of Pyrrolidin-2-one in Drug Discovery
Pyrrolidin-2-one, another core component of the compound , is highly valued in drug discovery for its contribution to bioactive molecules aimed at treating human diseases. The pyrrolidin-2-one ring, due to its sp3 hybridization, allows for efficient exploration of pharmacophore space, significantly impacting the stereochemistry of molecules. Its inclusion in drug candidates often results in increased three-dimensional coverage and improved interaction with biological targets, thereby enhancing the selectivity and potency of pharmacological agents. The review of pyrrolidin-2-one derivatives from recent literature highlights their application across a spectrum of biological activities, underscoring the scaffold's utility in the design of novel compounds with varied therapeutic profiles (Li Petri et al., 2021).
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-9-5-3-4-6-11(9)18-8-10(7-12(18)19)13-16-17-14(15)20-13/h3-6,10H,2,7-8H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOILJKAJWDJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161622 | |
Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one | |
CAS RN |
1217862-63-9 | |
Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.